

stability and degradation profile of 1-methyl-1H-pyrrole-2-carbohydrazide

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Compound of Interest

Compound Name: 1-methyl-1H-pyrrole-2-carbohydrazide

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An In-depth Technical Guide to the Stability and Degradation Profile of **1-methyl-1H-pyrrole-2-carbohydrazide**

Introduction

1-methyl-1H-pyrrole-2-carbohydrazide is a heterocyclic compound featuring a substituted pyrrole ring linked to a carbohydrazide functional group. As with many novel chemical entities intended for pharmaceutical or specialized chemical applications, a thorough understanding of its stability is paramount. The stability profile dictates storage conditions, shelf-life, formulation strategies, and potential interactions. Degradation of an active compound can lead to loss of efficacy and the formation of potentially toxic impurities.

This guide provides a comprehensive technical overview of the predicted stability and degradation profile of **1-methyl-1H-pyrrole-2-carbohydrazide**. In the absence of direct literature on this specific molecule, this analysis is built upon established chemical principles and extensive data from closely related pyrrole and carbohydrazide analogs. We will explore its susceptibility to various stress factors, propose the most probable degradation pathways, and outline robust analytical methodologies for a formal stability-indicating study, adhering to the principles of the International Conference on Harmonisation (ICH) guidelines.

Predicted Physicochemical Properties

A molecule's inherent stability is intrinsically linked to its physicochemical properties. For **1-methyl-1H-pyrrole-2-carbohydrazide**, the key features are the aromatic N-methylpyrrole ring and the nucleophilic, yet labile, carbohydrazide group.

Property	Predicted Characteristic & Rationale
Molecular Formula	C ₆ H ₉ N ₃ O ^[1]
Molecular Weight	139.16 g/mol
Appearance	Likely a white to off-white crystalline solid, based on similar structures.
Solubility	Expected to have moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and limited solubility in water. The hydrazide group can form hydrogen bonds, but the overall structure is not highly polar.
pKa	The pyrrole nitrogen is non-basic due to the delocalization of its lone pair into the aromatic system. The terminal -NH ₂ of the hydrazide is the most basic site, with an estimated pKa in the range of 2-4.

Forced Degradation Studies: A Predictive Analysis

Forced degradation, or stress testing, is essential for identifying likely degradation products and pathways. This process involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation. Based on the molecule's structure, the following outcomes are anticipated.

Hydrolytic Degradation

The carbohydrazide linkage is the most probable site of hydrolytic attack. The stability of such linkages is highly dependent on pH.^[2]

- Acidic Conditions (e.g., 0.1 M HCl): Under acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon highly electrophilic and

susceptible to nucleophilic attack by water. This is expected to be a major degradation pathway.^{[3][4]} The hydrolysis of hydrazones, a related class, is known to be catalyzed by acid.^[3]

- Neutral Conditions (e.g., Water, pH 7): The molecule is predicted to be most stable in a neutral pH environment. Studies on similar hydrazide conjugates show that stability increases as the pH approaches neutrality.^[2]
- Alkaline Conditions (e.g., 0.1 M NaOH): In a basic medium, the hydrazide is susceptible to base-catalyzed hydrolysis. Pyrrole derivatives have also shown extreme instability in alkaline mediums.^{[5][6]} This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Primary Degradation Product: The primary product of hydrolysis is expected to be 1-methyl-1H-pyrrole-2-carboxylic acid and hydrazine.

Oxidative Degradation

Both the pyrrole ring and the hydrazide moiety are susceptible to oxidation.^{[7][8]}

- Mechanism: Exposure to an oxidizing agent like hydrogen peroxide (H_2O_2) is expected to induce significant degradation. The electron-rich pyrrole ring can be oxidized, potentially leading to ring-opening or the formation of hydroxylated species and pyrrolidinones.^{[8][9]} The oxidation of pyrrole often leads to polymerization.^[7] The hydrazide group can also be oxidized.
- Predicted Degradants: Potential products include N-oxides, hydroxylated pyrrole species, and ring-opened byproducts.

Photolytic Degradation

Aromatic and heterocyclic compounds are often sensitive to light. Pyrrole derivatives, in particular, are known to be photolabile.^{[5][6]}

- Mechanism: Upon absorption of UV radiation, the molecule can be excited to a higher energy state. This can lead to bond cleavage, particularly the N-CH₃ bond, or reactions with

atmospheric oxygen to form photo-oxidized products.[10][11] Studies on N-methylpyrrole show dissociation along the N-CH₃ coordinate upon photo-excitation.[11][12]

- Precaution: All handling and storage of the compound should be performed under protected light conditions until its photostability is formally established.

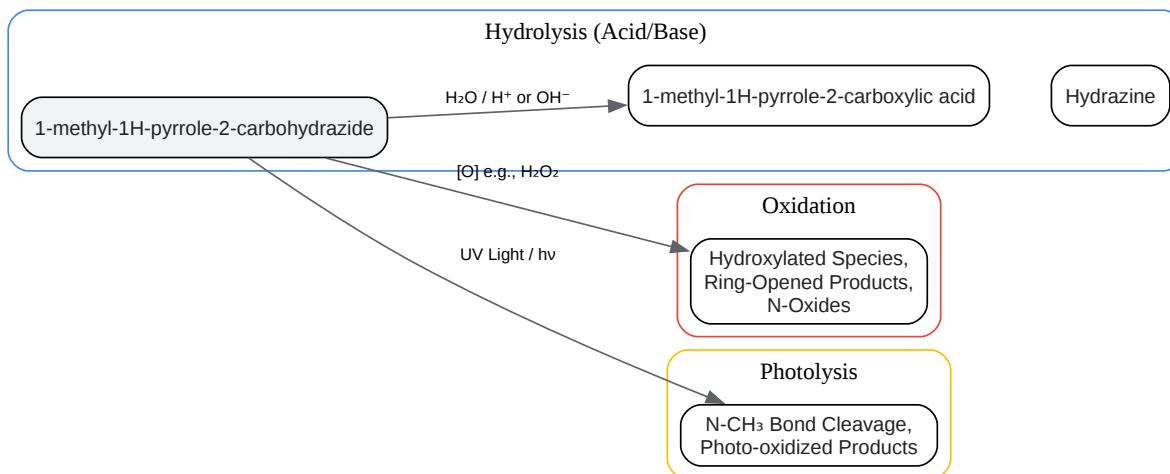
Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition.

- Mechanism: When subjected to dry heat (e.g., 80°C), the molecule may undergo decomposition. Carbohydrazide itself decomposes at temperatures above 200°C. The weakest bonds in the molecule are likely to cleave first. The overall stability will depend on the melting point and crystal lattice energy of the solid form.

Proposed Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for **1-methyl-1H-pyrrole-2-carbohydrazide** based on the chemical principles discussed.



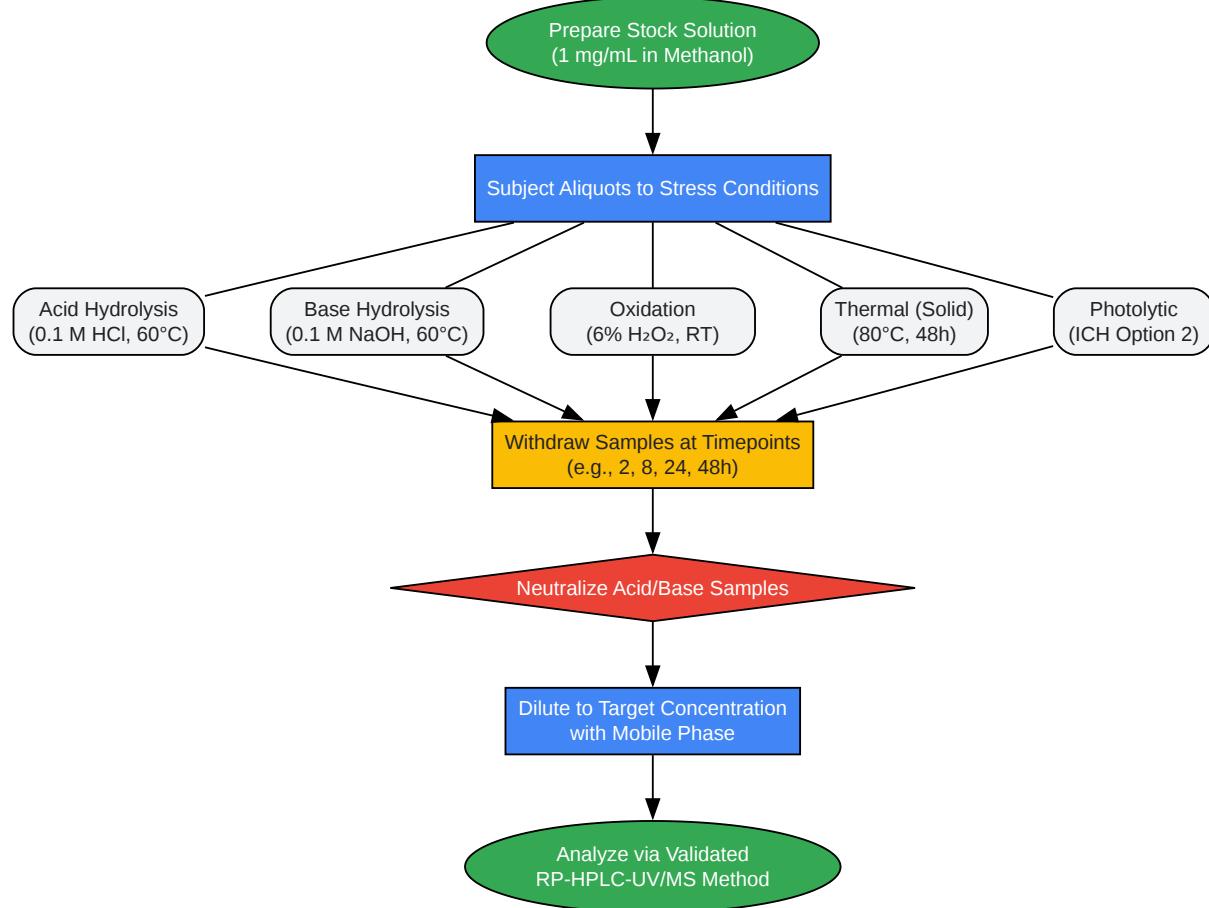
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Caption: Predicted degradation pathways for **1-methyl-1H-pyrrole-2-carbohydrazide**.

Analytical Methodologies for Stability Studies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Experimental Workflow for Forced Degradation

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Caption: Workflow for a comprehensive forced degradation study.

Protocol 1: Forced Degradation Study

- Preparation of Stock Solution: Prepare a stock solution of **1-methyl-1H-pyrrole-2-carbohydrazide** in methanol at a concentration of 1 mg/mL.

- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C. At appropriate time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C. At appropriate time intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours. At intervals, withdraw an aliquot and dilute for HPLC analysis.
- Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Analyze the sample by dissolving it in the mobile phase.
- Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the samples alongside a dark control.

Protocol 2: Stability-Indicating RP-HPLC Method

- Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. A phosphate buffer provides pH control, which is critical for the consistent ionization state of the analyte and degradants. Acetonitrile is a common organic modifier.
- Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
 - Mobile Phase: A gradient of A (20 mM Potassium Phosphate buffer, pH 7.0) and B (Acetonitrile).
 - Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the λ_{max} of the parent compound (determined by UV scan, likely in the 260-290 nm range) and at a lower wavelength (e.g., 210 nm) to detect degradants that may have lost the original chromophore.
- Injection Volume: 10 μL .
- Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating. Specificity is demonstrated by showing that the main peak is free from interference from degradants (peak purity analysis via DAD or MS is essential).

Summary of Predicted Stability

The following table summarizes the anticipated stability profile of **1-methyl-1H-pyrrole-2-carbohydrazide**.

Stress Condition	Predicted Stability	Likely Primary Degradation Pathway
Acidic (0.1 M HCl)	Labile	Hydrolysis of the carbohydrazide linkage. [5] [6]
Alkaline (0.1 M NaOH)	Highly Labile	Hydrolysis of the carbohydrazide and potential pyrrole ring degradation. [5] [6]
Neutral (Water)	Stable	Minimal degradation expected. [2]
Oxidative (H ₂ O ₂)	Labile	Oxidation of the pyrrole ring and/or hydrazide moiety. [7] [8]
Thermal (Solid)	Moderately Stable	Potential for slow decomposition depending on temperature.
Photolytic (UV/Vis)	Labile	Photodegradation, potentially involving N-CH ₃ bond cleavage. [5] [6] [10]

Conclusion and Recommendations

Based on a first-principles analysis of its functional groups, **1-methyl-1H-pyrrole-2-carbohydrazide** is predicted to be most sensitive to alkaline conditions, oxidative stress, and light. The primary degradation pathway is likely to be the hydrolysis of the carbohydrazide bond, yielding 1-methyl-1H-pyrrole-2-carboxylic acid.

For drug development professionals and researchers, the following recommendations are critical:

- Storage and Handling: The compound should be stored in well-sealed containers, protected from light, at controlled room temperature or under refrigeration.
- Formulation: Aqueous formulations should be buffered to a neutral pH (approx. 6.5-7.5) to maximize hydrolytic stability. The inclusion of antioxidants and the use of opaque packaging

should be considered to mitigate oxidative and photolytic degradation.

- Further Studies: A comprehensive forced degradation study, as outlined in this guide, must be performed to confirm these predictions, fully characterize all significant degradation products using techniques like LC-MS/MS and NMR, and validate a stability-indicating method for routine analysis and shelf-life determination.

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